molecular formula C11H16N2O B8489189 3-amino-N,N,2,4-tetramethylbenzamide

3-amino-N,N,2,4-tetramethylbenzamide

Cat. No.: B8489189
M. Wt: 192.26 g/mol
InChI Key: VCPZGFSQODCBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N,N,2,4-tetramethylbenzamide is a chemical compound built around the benzamide pharmacophore, a structure recognized for its significant and wide-ranging bioactivities in scientific research . Benzamide derivatives are frequently investigated for their potential as enzyme inhibitors. Specifically, compounds with this core structure have demonstrated potent inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes (e.g., hCA I and II) at nanomolar concentrations . The inhibition of these enzymes makes such compounds valuable tools for researching therapies for neurodegenerative conditions like Alzheimer's disease, as well as for glaucoma and certain cancers . Furthermore, structurally related amino-benzamide compounds have been explored for their anticonvulsant properties in preclinical models, indicating potential utility in neuroscience and neurology research . Another key area of investigation for benzamide-based compounds is their role in inhibiting poly (ADP-ribose) polymerase (PARP) enzymes . Classical PARP inhibitors like 3-aminobenzamide (3-AB) have been used extensively in basic research to study the cellular response to DNA damage . Research indicates that PARP inhibition can sensitize cells to the effects of DNA-damaging agents, such as the alkylating chemotherapeutic drug Temozolomide, providing a compelling research avenue in oncology . The "3-amino" substitution on the benzamide ring is a common feature in many of these research-grade PARP inhibitors. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle all chemical reagents with appropriate safety precautions.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-amino-N,N,2,4-tetramethylbenzamide

InChI

InChI=1S/C11H16N2O/c1-7-5-6-9(8(2)10(7)12)11(14)13(3)4/h5-6H,12H2,1-4H3

InChI Key

VCPZGFSQODCBNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N(C)C)C)N

Origin of Product

United States

Preparation Methods

Starting Material: 2,4-Dimethyl-3-nitrobenzoic Acid

The most widely reported method begins with 2,4-dimethyl-3-nitrobenzoic acid. This precursor is converted to the corresponding acid chloride using thionyl chloride (SOCl₂) in chlorobenzene at 70–80°C. The acid chloride is then reacted with dimethylamine in methanol under reflux to form N,N,2,4-tetramethyl-3-nitrobenzamide .

Reduction of Nitro to Amino Group
The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or hydrazine hydrate with ferrous oxide as a catalyst. For example:

  • Hydrazine Reduction : A mixture of N,N,2,4-tetramethyl-3-nitrobenzamide (51.7 kg), methanol (400 kg), alkaline ferrous oxide (2 kg), and hydrazine hydrate (18 kg) is refluxed at 55–60°C for 3 hours. The product, 3-amino-N,N,2,4-tetramethylbenzamide , is obtained in 95.3% yield with 99.5% purity.

Direct Amination of Preformed Benzamide

Electrophilic Aromatic Substitution

In this approach, N,N,2,4-tetramethylbenzamide undergoes nitration at the meta position relative to the amide group. The amide’s electron-withdrawing nature directs nitration to position 3, followed by reduction:

  • Nitration : Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, the nitro group is introduced. Yield: 88–92%.

  • Reduction : Catalytic hydrogenation or sodium dithionite (Na₂S₂O₄) reduces the nitro group to amino, achieving >90% yield.

Challenges : Competing directing effects from methyl groups (ortho/para directors) require precise temperature control to ensure meta selectivity.

One-Pot Synthesis from 2-Amino-3-Methylbenzoic Acid

Cyclization and Aminolysis

Adapting methods from Chin. J. Org. Chem., a one-pot synthesis avoids intermediate isolation:

  • Cyclization : 2-Amino-3-methylbenzoic acid reacts with bis(trichloromethyl) carbonate to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

  • Aminolysis : The intermediate is treated with aqueous methylamine to yield 2-amino-N,3-dimethylbenzamide .

  • Methylation : Dimethyl sulfate (Me₂SO₄) introduces the fourth methyl group at position 4, followed by purification via recrystallization.
    Overall Yield : 87–94%.

Alternative Routes via Halogen Intermediates

Halogenation and Coupling

A patent by UkrOrgSynthesis Ltd. describes halogenated intermediates:

  • Bromination : 3-Amino-N,N-dimethylbenzamide is brominated at position 2 using N-bromosuccinimide (NBS).

  • Methylation : The bromine substituent is replaced with a methyl group via Suzuki-Miyaura coupling with trimethylboroxine, yielding the tetramethyl derivative.
    Key Advantage : High regioselectivity (>98%) but requires palladium catalysts, increasing cost.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Purity Reference
Nitro Reduction2,4-Dimethyl-3-nitrobenzoic acidSOCl₂, dimethylamine, hydrazine95.3%99.5%
Direct AminationN,N,2,4-TetramethylbenzamideHNO₃, H₂SO₄, Na₂S₂O₄90%98%
One-Pot Synthesis2-Amino-3-methylbenzoic acidBis(trichloromethyl) carbonate94%99%
Halogen Coupling3-Amino-N,N-dimethylbenzamideNBS, trimethylboroxine, Pd(PPh₃)₄85%97%

Structural Characterization and Validation

  • Melting Point : 152–154°C (consistent across methods).

  • Spectroscopy :

    • ¹H NMR (CDCl₃): δ 2.25 (s, 6H, N-CH₃), 2.30 (s, 3H, C2-CH₃), 2.45 (s, 3H, C4-CH₃), 6.70 (d, 1H, Ar-H), 7.15 (s, 1H, Ar-H).

    • IR : 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

Industrial-Scale Optimization

Patent CN105753731A highlights scalable processes:

  • Solvent Recovery : Chlorobenzene and methanol are distilled and reused, reducing waste.

  • Catalyst Recycling : Ferrous oxide catalysts are filtered and reactivated, lowering costs.

Challenges and Solutions

  • Regioselectivity in Nitration : Competing directing effects from methyl and amide groups are mitigated by low-temperature nitration (0–5°C).

  • Reduction Side Reactions : Hydrazine hydrate with alkaline ferrous oxide minimizes over-reduction.

Emerging Techniques

  • Flow Chemistry : Continuous-flow systems for nitration and reduction steps improve safety and yield.

  • Enzymatic Reduction : NADH-dependent enzymes for greener nitro-to-amine conversion are under investigation .

Q & A

Q. What are the optimal synthetic routes for 3-amino-N,N,2,4-tetramethylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a substituted aniline derivative (e.g., 2,4-dimethylaniline) with a benzoyl chloride analog under basic conditions. Critical parameters include:

  • Solvent selection : Dichloromethane or toluene for solubility and reactivity .
  • Base choice : Triethylamine or pyridine to neutralize HCl byproducts .
  • Temperature control : Room temperature to mild heating (40–60°C) to avoid side reactions . Yield optimization requires stoichiometric balancing and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and purity .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation analysis .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl groups) influence the compound’s biological activity?

Structure-Activity Relationship (SAR) studies indicate:

  • Methyl groups at the 2,4-positions enhance lipophilicity, improving membrane permeability .
  • N,N-dimethylation reduces metabolic degradation, extending half-life in vitro . Comparative assays with analogs (e.g., 3-amino-N-(2,4-dimethylphenyl)-4-methylbenzamide) reveal activity shifts due to steric and electronic effects .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer results)?

Contradictions may arise from:

  • Purity variability : Impurities >5% can skew results; orthogonal validation via HPLC-MS is critical .
  • Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) .
  • Structural analogs : Test derivatives (e.g., nitro or trifluoromethyl variants) to isolate functional group contributions .

Q. What methodologies are recommended for stability studies under physiological conditions?

Design includes:

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal stability : Heat at 40–60°C in aqueous/organic solutions to simulate storage and transport .
  • Light sensitivity : Expose to UV-Vis light and quantify photodegradation products .

Experimental Design & Data Analysis

Q. How to design a SAR study for this compound derivatives?

Steps include:

  • Derivative synthesis : Modify substituents (e.g., halogens, methoxy groups) systematically .
  • Biological screening : Use parallel assays (e.g., antimicrobial MIC, IC50 in cancer cells) .
  • Computational modeling : Apply molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., kinase enzymes) .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Intermediate purification : Use flash chromatography after each step to remove byproducts .
  • Catalyst optimization : Employ coupling agents (e.g., HATU) for amide bond formation .
  • Reaction monitoring : Track progress via TLC or inline IR spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.